

biological activity of long-chain alkylamines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridecylamine*

Cat. No.: *B1585788*

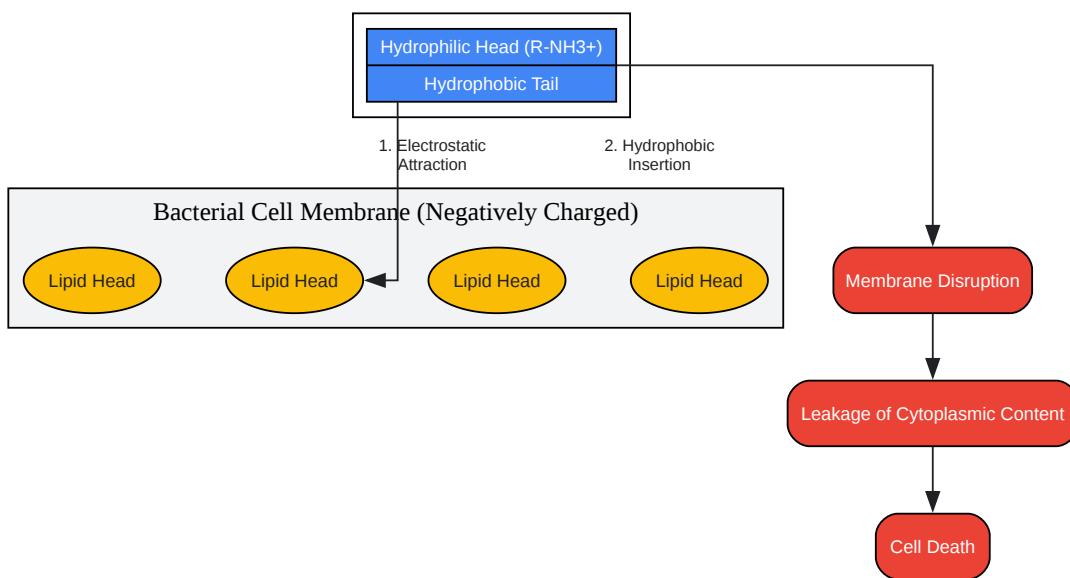
[Get Quote](#)

An in-depth technical guide on the biological activity of long-chain alkylamines for researchers, scientists, and drug development professionals.

Introduction

Long-chain alkylamines are organic molecules characterized by a hydrophobic alkyl chain of significant length and a hydrophilic amine head group. This amphiphilic nature is central to their diverse biological activities and makes them a subject of considerable interest in medicinal chemistry, materials science, and drug development.[1] Alkylamine motifs are prevalent in approximately 35% of pharmaceuticals, with tertiary alkylamines found in about 60% of such drugs, highlighting their importance.[2] Their ability to interact with biological membranes, modulate protein function, and serve as versatile structural motifs in synthesis underpins their wide range of applications.[2][3] This guide provides a comprehensive overview of the biological activities of long-chain alkylamines, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties, as well as their role in advanced drug delivery systems.

Antimicrobial Activity


Long-chain alkylamines and their derivatives, particularly quaternary ammonium compounds (QACs), are potent antimicrobial agents effective against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and yeasts.[4][5] The primary mechanism of action involves the disruption of the bacterial cell membrane integrity.[3] The positively charged amine group interacts electrostatically with the negatively charged components of the bacterial membrane, such as phosphatidylglycerol, while the hydrophobic alkyl chain penetrates the lipid bilayer, leading to leakage of cytoplasmic contents and cell death.[3][6]

The antimicrobial efficacy is strongly correlated with the length of the alkyl chain. Generally, activity increases with chain length up to an optimal point, after which a "cutoff effect" is observed, where longer chains lead to decreased activity.^[7] This phenomenon is often attributed to reduced aqueous solubility and challenges in traversing the cell wall of the microorganisms.^[7] For instance, studies on N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides showed peak activity at chain lengths of approximately 16 and 14 carbons, respectively.^[7] Similarly, quaternary ammonium lignins (QALs) with longer alkyl chains (C14–C18) demonstrated higher bactericidal effects compared to those with shorter chains.^[8]

Quantitative Data: Antimicrobial Activity

Compound Class	Organism	Chain Length	MIC (μM)	MBC (mg/L)	Reference
N-Alkyl Betaines	S. aureus	C8	23,000	-	[7]
C16	61	-	[7]		
E. coli	C8	12,000	-	[7]	
C16	120	-	[7]		
Tertiary Alkylamine		C1 (N,N-dimethylamin e)			
Polyaspartam ides (PASP-n)	S. aureus		>100 μg/mL	-	[6]
C4 (N,N-dibutylamine)		3.1 μg/mL	-	[6]	
E. coli		C1 (N,N-dimethylamin e)	>100 μg/mL	-	[6]
C4 (N,N-dibutylamine)		12.5 μg/mL	-	[6]	
Quaternary Ammonium Lignins (QALs)	K. pneumoniae	C14-C18	-	0.012	[8]
S. aureus		C14-C18	-	0.012	[8]

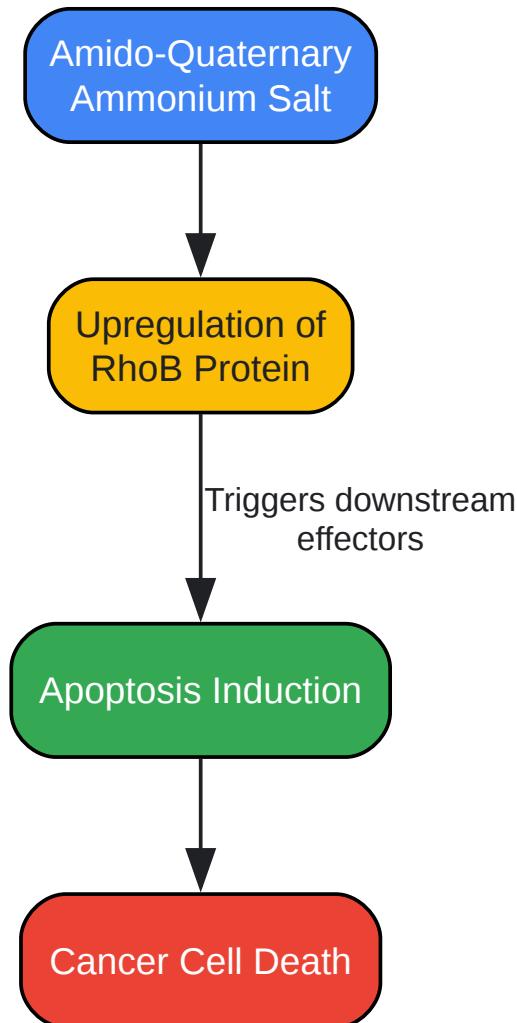
MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration.

[Click to download full resolution via product page](#)

Caption: General mechanism of antimicrobial action of long-chain alkylamines.

Anticancer Activity

Long-chain alkylamines have also been investigated for their potential as anticancer agents. Their antiproliferative activity is often dependent on the length of the alkyl chain. Studies on a series of p-alkylaminophenols showed that anticancer activity against various cancer cell lines, including HL60, MCF-7, and DU-145, increased with the elongation of the alkyl chain.^[9] For example, p-octylaminophenol was the most potent inhibitor of cell growth against several cell lines tested.^[9] This growth inhibition in HL60 cells was associated with the induction of apoptosis.^[9]


Novel synthetic aliphatic amido-quaternary ammonium salts have been developed as anticancer agents that function by increasing the levels of Ras homolog gene family, member B (RhoB), a tumor suppressor protein.^[10] These compounds demonstrated anti-proliferative activities against several human cancer cell types, with the most promising compounds promoting apoptosis through a RhoB-mediated pathway.^[10]

Quantitative Data: Anticancer Activity

Compound Class	Cell Line	Chain Length	Activity Metric	Value	Reference
p-Alkylaminophenols	HL60, MCF-7, DU-145	C4 (Butyl)	Growth Suppression	+	[9]
C6 (Hexyl)	Growth Suppression	++		[9]	
C8 (Octyl)	Growth Suppression	+++		[9]	
Linear Polyisocyanide Quaternary Ammonium Salts	MK-28				
e Quaternary Ammonium Salts	Gastric Cancer	C8 (Octyl)	IC ₅₀	103.67 µg/mL	[11]

Activity is qualitatively ranked based on the source material where exact IC₅₀ values for all compounds were not provided.

RhoB-Mediated Apoptosis Pathway

[Click to download full resolution via product page](#)

Caption: Simplified pathway for anticancer activity via RhoB upregulation.

Enzyme Inhibition

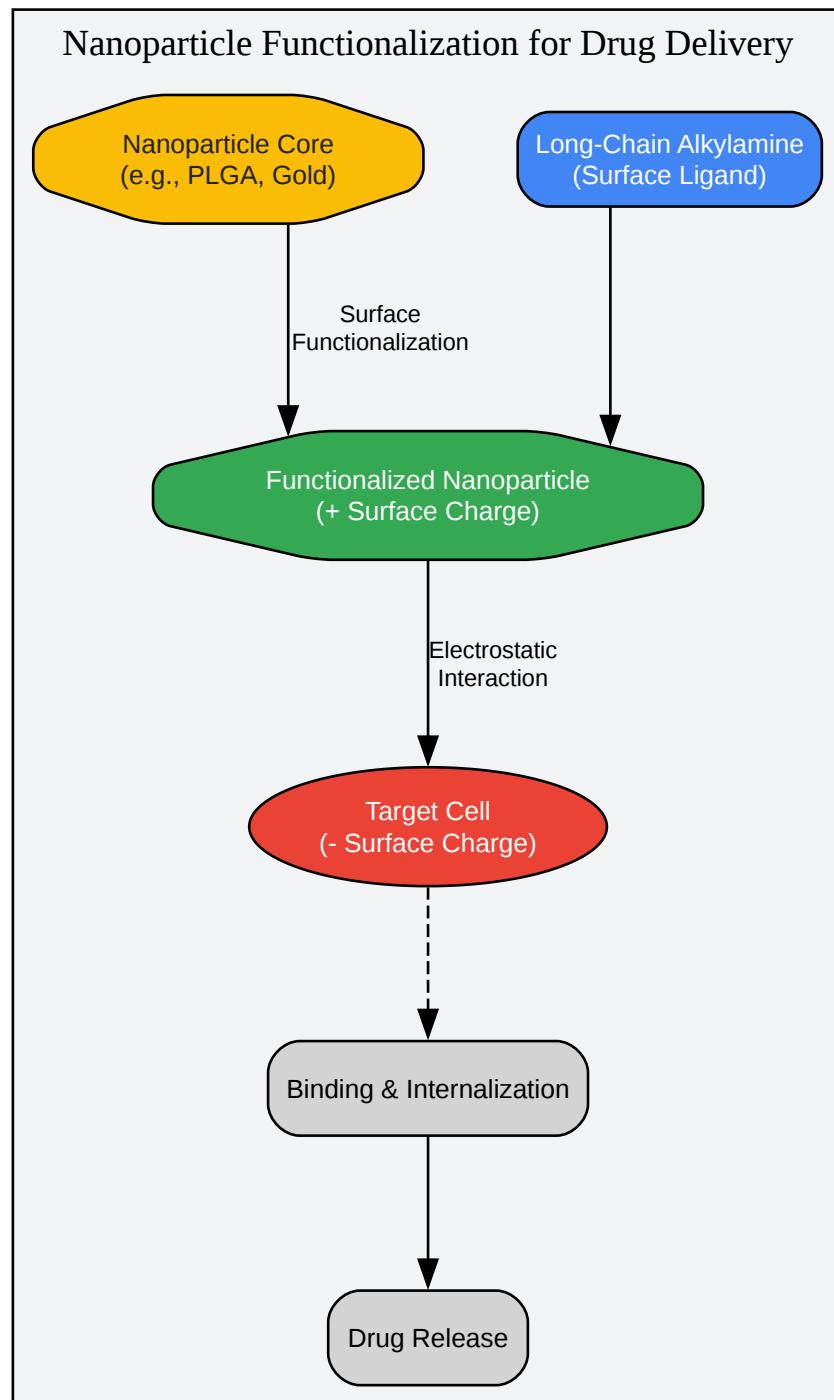
The structural features of long-chain alkylamines make them effective inhibitors of various enzymes. The inhibitory activity is often linked to the chain length and the nature of the amine

head group.[12]

A notable example is the inhibition of dynamin GTPase, a protein essential for endocytosis. A series of lipid-like molecules, including long-chain amines and their quaternary ammonium salts, were found to have moderate inhibitory activity.[12] The potency was linked to the alkyl chain length and the quaternization of the terminal amine. The most potent compound identified was myristoyl trimethyl ammonium bromide (MTMAB), with an IC₅₀ of 3.15 μM.[12]

Furthermore, derivatives of phthalimide-alkylamine have been synthesized as multifunctional inhibitors for enzymes relevant to Alzheimer's disease, such as cholinesterases (AChE, BuChE) and monoamine oxidase-B (MAO-B).[13] These molecules are designed to bind to both the catalytic active site and the peripheral anionic site of the enzymes.[13]

Quantitative Data: Enzyme Inhibition


Compound	Target Enzyme	IC ₅₀ (μM)	Reference
Myristoyl trimethyl ammonium bromide (MTMAB)	Dynamin GTPase	3.15	[12]
Phthalimide-Alkylamine (TM-9)	Human AChE	1.2	[13]
Human BuChE		3.8	[13]
Human MAO-B		2.6	[13]

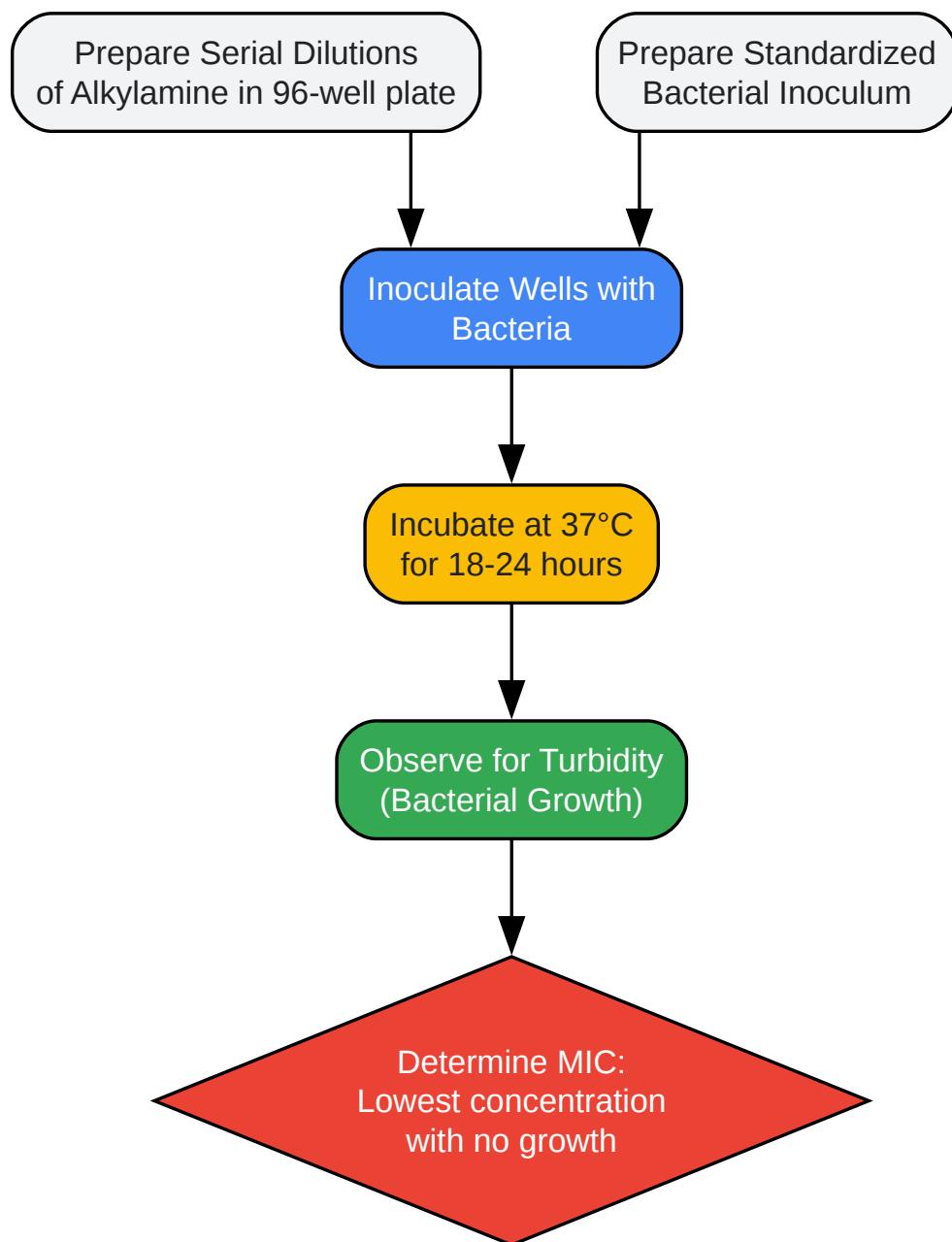
Applications in Drug and Gene Delivery

The surface functionalization of nanoparticles with long-chain alkylamines is a key strategy in designing effective vehicles for drug and gene delivery.[1] The amine groups can be protonated to create a positive surface charge, which facilitates interaction with negatively charged biological structures like cell membranes and nucleic acids (DNA, RNA).[1]

The length of the alkyl chain is a critical parameter that influences the physicochemical properties of the resulting nanoparticles, including their size, stability, and morphology.[1] For instance, in the synthesis of quantum dots, shorter-chain alkylamines tend to produce larger nanocrystals, while longer chains result in smaller ones.[1] The alkyl chains also provide steric

hindrance, which prevents nanoparticle aggregation and enhances colloidal stability.[1] In drug delivery systems using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), surface modification with alkylamines can affect drug loading efficiency and release kinetics through hydrophobic interactions.[1]

[Click to download full resolution via product page](#)


Caption: Workflow of using alkylamine-functionalized nanoparticles for drug delivery.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

- Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., *S. aureus*, *E. coli*) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: The long-chain alkylamine compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the prepared microorganism suspension. Positive (microorganism, no compound) and negative (broth only) controls are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Dynamin GTPase Inhibition Assay

This assay measures the ability of a compound to inhibit the GTPase activity of the dynamin enzyme.

- Reagents: Purified dynamin enzyme, GTP (substrate), and a phosphate detection reagent (e.g., Malachite Green). The test compound (e.g., MTMAB) is dissolved in a suitable solvent. [\[12\]](#)
- Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains a buffer solution, the dynamin enzyme, and varying concentrations of the test compound.
- Initiation: The reaction is initiated by adding GTP to each well.
- Incubation: The plate is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for GTP hydrolysis.
- Detection: The reaction is stopped, and the phosphate detection reagent is added. The amount of inorganic phosphate released from GTP hydrolysis is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).
- Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC_{50} value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Synthesis of Alkylamine-Functionalized Iron Oxide Nanoparticles

This protocol describes a one-step aqueous synthesis using dodecylamine (DDA) as both a reducing and capping agent.[\[1\]](#)

- Materials: Ferrous chloride ($FeCl_2$), Dodecylamine (DDA), Deionized water, Ethanol.
- Procedure:
 - Prepare an aqueous solution of $FeCl_2$.
 - Prepare a solution of DDA in ethanol.

- Under vigorous stirring, add the DDA solution to the FeCl₂ solution. The molar ratio of DDA to FeCl₂ can be adjusted to control the final nanoparticle size.
- Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain for a set period to allow for nanoparticle formation.[1]
- Purify the resulting nanoparticles by centrifugation and wash multiple times with ethanol and water to remove excess reactants.[1]

Conclusion

Long-chain alkylamines represent a versatile and powerful class of molecules with significant biological activities. The length of the alkyl chain is a critical determinant of their function, influencing everything from antimicrobial and anticancer potency to the physical characteristics of nanoparticle-based delivery systems.[1][9] Their primary mechanism of action, often involving the disruption of cellular membranes, makes them effective against a range of pathogens and cancer cells.[3] As enzyme inhibitors, they offer therapeutic potential for diseases like Alzheimer's.[12][13] For researchers and drug developers, the ability to tune the biological and physical properties of these compounds by modifying the alkyl chain and amine headgroup provides a vast chemical space for the design of novel therapeutics and advanced biomedical technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. thegauntgroup.com [thegauntgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzymatically degradable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzymatically degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Properties of Novel Quaternary Ammonium Lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel aliphatic amido-quaternary ammonium salts for anticancer chemotherapy: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological activity of long-chain alkylamines]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585788#biological-activity-of-long-chain-alkylamines\]](https://www.benchchem.com/product/b1585788#biological-activity-of-long-chain-alkylamines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com